5-tert-butyl-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
The compound contains several functional groups including a pyrazolo[1,5-a]pyrimidin-7-amine group, a tert-butyl group, a chlorophenyl group, and a methoxyethyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrazolo[1,5-a]pyrimidin-7-amine core. The tert-butyl group is likely to add bulk to the molecule, which could influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the amine group could participate in acid-base reactions, the chlorophenyl group might undergo electrophilic aromatic substitution, and the ether group (in the methoxyethyl group) could be cleaved by strong acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amine and ether could make it more soluble in polar solvents, while the tert-butyl and chlorophenyl groups could increase its solubility in non-polar solvents .Scientific Research Applications
Structural Analysis and Synthesis
Studies on similar pyrazolo[1,5-a]pyrimidin derivatives have demonstrated their intricate crystal structures and synthesis pathways, contributing to our understanding of their chemical properties and potential for modification. For instance, the crystal structure of a related compound was elucidated through chlorination and aminisation processes, indicating moderate anticancer activity (Lu Jiu-fu et al., 2015). This structural analysis is foundational for designing derivatives with optimized pharmacological profiles.
Anticancer and Antimicrobial Activities
The synthesis of N-arylpyrazole-containing enaminones has yielded compounds with significant antitumor and antimicrobial activities. These findings suggest that modifying the pyrazolo[1,5-a]pyrimidin scaffold can enhance its biological efficacy (S. Riyadh, 2011). The ability to systematically modify these compounds opens new avenues for developing targeted therapies against cancer and infections.
Hydrogen Bonding and Framework Structures
The hydrogen-bonded structures of pyrazolo[1,5-a]pyrimidines, as investigated in various studies, underline the importance of molecular interactions in dictating the compounds' physical and chemical behaviors. Such insights are crucial for understanding how these compounds can be integrated into larger molecular assemblies or drugs (J. Portilla et al., 2006).
Potential in Drug Development
The synthesis of new 1-arylpyrazolo[3,4-d]pyrimidines containing an amide moiety has been documented, showcasing the versatility of pyrazolo[1,5-a]pyrimidin derivatives in drug design. These compounds' molecular structures, determined via X-ray diffraction, offer a blueprint for developing novel therapeutic agents (Ju Liu et al., 2016).
Future Directions
Mechanism of Action
Target of Action
The compound, also known as 5-(tert-butyl)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine, primarily targets the Tyrosine-protein kinase Lyn , Proto-oncogene tyrosine-protein kinase Src , and Tyrosine-protein kinase Lck . These proteins play crucial roles in cell signaling pathways, regulating cellular functions such as growth, differentiation, and immune responses.
Mode of Action
Given its targets, it’s likely that it interacts with these kinases, potentially inhibiting their activity . This could result in altered signal transduction, leading to changes in the cellular functions regulated by these proteins.
Biochemical Pathways
The biochemical pathways affected by this compound would be those involving its target proteins. These could include pathways related to cell growth and differentiation, immune response, and possibly others. The downstream effects would depend on the specific pathway and cell type involved .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with its target proteins and the subsequent changes in cellular functions. Given the roles of these proteins, potential effects could include altered cell growth or differentiation, changes in immune response, and others .
Properties
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O/c1-13-18(14-6-8-15(21)9-7-14)19-23-16(20(2,3)4)12-17(25(19)24-13)22-10-11-26-5/h6-9,12,22H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCJILMDZUZQMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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